1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved by reacting 2-chloropyrazine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate.
Coupling with Methoxyphenyl Isocyanate: The pyrazinyl intermediate is then coupled with 2-methoxyphenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents at varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(phenylmethyl)urea: Lacks the thiophenyl and pyrazinyl groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group, which may alter its chemical and biological properties.
Uniqueness
1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both thiophenyl and pyrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-6-3-2-5-12(14)21-17(22)20-11-13-16(19-9-8-18-13)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAHTXEOOCYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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